1-(Chloromethyl)-3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(3-fluoro-2-methylphenyl)bicyclo[111]pentane is a synthetic organic compound characterized by a bicyclo[111]pentane core structure This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction of suitable alkenes or alkynes.
Introduction of the chloromethyl group: This step often involves the chloromethylation of the bicyclo[1.1.1]pentane intermediate using reagents such as formaldehyde and hydrochloric acid under acidic conditions.
Attachment of the fluoro-substituted phenyl ring: This can be accomplished through a Friedel-Crafts alkylation reaction, where the chloromethylated bicyclo[1.1.1]pentane reacts with 3-fluoro-2-methylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the fluoro-substituted phenyl ring or the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic substitution: Products include azido, thiol, or ether derivatives.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include dehalogenated or hydrogenated derivatives.
Scientific Research Applications
1-(Chloromethyl)-3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclo[1.1.1]pentane core can provide a rigid scaffold that enhances binding affinity and selectivity.
Comparison with Similar Compounds
- 1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane
- 1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane
- 1-(Chloromethyl)-3-(3-fluoro-2-ethylphenyl)bicyclo[1.1.1]pentane
Comparison: Compared to these similar compounds, 1-(Chloromethyl)-3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane is unique due to the presence of both a fluoro-substituted phenyl ring and a chloromethyl group. This combination imparts distinct electronic and steric properties, influencing its reactivity and potential applications. The fluoro group can enhance metabolic stability and binding interactions in biological systems, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
1-(chloromethyl)-3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF/c1-9-10(3-2-4-11(9)15)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEYSDZVWQLYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C23CC(C2)(C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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